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molecular formula C9H13N5 B8422927 (1H-imidazol-2-ylmethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

(1H-imidazol-2-ylmethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No. B8422927
M. Wt: 191.23 g/mol
InChI Key: IIJVEMQLPXWIAH-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

The compound (201 mg) obtained in Example 14-7 was dissolved in methanol (4.0 ml) and added with trimethyl orthoformate (200 μl) and 2-imidazole carboxaldehyde (115 mg) and the whole was stirred at room temperature for 30 minutes. After having been cooled to 0° C., the solution was added with sodium borohydride (89.6 mg) and then the whole was stirred at room temperature for 1 hour. After completion of the reaction, the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and washed with water, followed by extraction with chloroform. The organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (137 mg) as a pale-yellow oily substance.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
89.6 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH2:7][NH2:8].C(OC)(OC)OC.[NH:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH:21]=O.[BH4-].[Na+]>CO>[NH:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH2:21][NH:8][CH2:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
CN1C(=NC=C1)CN
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
115 mg
Type
reactant
Smiles
N1C(=NC=C1)C=O
Step Three
Name
Quantity
89.6 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After having been cooled to 0° C.
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(=NC=C1)CNCC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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